molecular formula C15H17F2N3O3 B2500273 tert-butyl N-{[(cyanomethyl)carbamoyl](2,6-difluorophenyl)methyl}carbamate CAS No. 2094060-66-7

tert-butyl N-{[(cyanomethyl)carbamoyl](2,6-difluorophenyl)methyl}carbamate

Cat. No.: B2500273
CAS No.: 2094060-66-7
M. Wt: 325.316
InChI Key: WNWFXJBHJDTYRR-UHFFFAOYSA-N
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Description

    Reagents: tert-Butyl chloroformate, base (e.g., triethylamine).

    Conditions: The reaction is conducted in an organic solvent like dichloromethane at low temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like high-performance liquid chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{(cyanomethyl)carbamoylmethyl}carbamate typically involves multiple steps:

  • Formation of the Cyanomethyl Intermediate

      Reagents: Cyanomethyl chloride, base (e.g., sodium hydride or potassium carbonate).

      Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide at low temperatures to prevent side reactions.

  • Coupling with 2,6-Difluorobenzylamine

      Reagents: 2,6-Difluorobenzylamine, coupling agent (e.g., N,N’-dicyclohexylcarbodiimide).

      Conditions: The reaction is performed in an inert atmosphere, typically under nitrogen, at room temperature.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.

      Products: Oxidized derivatives, potentially introducing hydroxyl or carbonyl groups.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduced forms, possibly converting nitrile groups to amines.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Performed in polar solvents at moderate temperatures.

      Products: Substituted derivatives, where the cyanomethyl or difluorophenyl groups are replaced.

Common Reagents and Conditions

    Solvents: Dimethylformamide, dichloromethane, tetrahydrofuran.

    Catalysts: Palladium on carbon, copper iodide.

    Temperatures: Reactions are typically conducted between -20°C to 100°C depending on the desired transformation.

Scientific Research Applications

Chemistry

    Building Block: Used as a precursor in the synthesis of more complex molecules.

    Protecting Group: The tert-butyl carbamate group serves as a protecting group for amines in multi-step syntheses.

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of enzyme inhibitors or receptor modulators.

    Bioconjugation: Utilized in the modification of biomolecules for enhanced stability or activity.

Industry

    Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism by which tert-butyl N-{(cyanomethyl)carbamoylmethyl}carbamate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The cyanomethyl group can interact with nucleophilic sites, while the difluorophenyl moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-oxiranylmethyl)carbamate
  • tert-Butyl N-(4-aminobutyl)carbamate
  • tert-Butyl (cyanomethyl)carbamate

Uniqueness

tert-Butyl N-{(cyanomethyl)carbamoylmethyl}carbamate is unique due to the presence of both the cyanomethyl and difluorophenyl groups, which confer distinct chemical reactivity and biological activity compared to other tert-butyl carbamate derivatives

Properties

IUPAC Name

tert-butyl N-[2-(cyanomethylamino)-1-(2,6-difluorophenyl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O3/c1-15(2,3)23-14(22)20-12(13(21)19-8-7-18)11-9(16)5-4-6-10(11)17/h4-6,12H,8H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWFXJBHJDTYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C=CC=C1F)F)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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